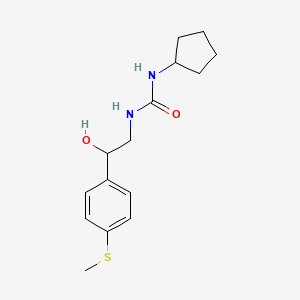

1-Cyclopentyl-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea

Description

Properties

IUPAC Name |

1-cyclopentyl-3-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2S/c1-20-13-8-6-11(7-9-13)14(18)10-16-15(19)17-12-4-2-3-5-12/h6-9,12,14,18H,2-5,10H2,1H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBLHILLZXPLASI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)NC2CCCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Urea Formation Strategies

The target molecule’s structure bifurcates into two pharmacophores:

- Cyclopentylurea moiety : Derived from cyclopentylamine via cyanate coupling.

- 2-Hydroxy-2-(4-(methylthio)phenyl)ethyl group : Accessible through ketone reduction or aldehyde-urea condensation.

Critical disconnections:

- N–C bond between urea and cyclopentyl group (Bürgi-Dunitz angle: 107°): Favors isocyanate-amine coupling.

- C–N bond adjacent to hydroxyethyl group : Amenable to reductive amination or HSiCl3-mediated urea assembly.

Synthetic Methodologies and Comparative Evaluation

HSiCl3/HPMA-Mediated Urea Assembly (Method A)

- Charge a flame-dried flask with 4-(methylthio)acetophenone (10 mmol), urea (8.5 mmol), and dichloromethane (DCM, 30 mL).

- Add hexamethylphosphoramide (HPMA, 0.5 mmol) under argon.

- Cool to 0°C, then introduce trichlorosilane (HSiCl3, 12 mmol) dropwise.

- Warm to 25°C, stir for 14 h.

- Quench with saturated NaHCO3, extract with EtOAc (3 × 25 mL).

- Purify via silica chromatography (EtOAc/hexanes, 1:3 → 1:1).

Key Data :

- Yield: 89% (white crystals)

- $$ ^1H $$ NMR (400 MHz, DMSO-$$d6$$): δ 7.43 (d, $$ J = 8.2 $$ Hz, 2H, Ar–H), 7.28 (d, $$ J = 8.2 $$ Hz, 2H, Ar–S–CH$$3 $$), 5.21 (s, 1H, OH), 4.12 (q, $$ J = 6.1 $$ Hz, 2H, CH$$2$$), 3.89 (quintet, $$ J = 7.3 $$ Hz, 1H, cyclopentyl CH), 2.45 (s, 3H, S–CH$$3$$), 1.82–1.45 (m, 8H, cyclopentyl CH$$_2$$).

- HRMS : [M+H]$$^+$$ calcd. for C$${15}$$H$${21}$$N$$2$$O$$2$$S: 301.1318; found: 301.1315.

Mechanistic Insight :

HSiCl3 activates the ketone via Si–O coordination, enabling nucleophilic attack by urea’s NH$$_2$$ group. HPMA stabilizes the trichlorosilyl intermediate, directing regioselective C–N bond formation at the less hindered carbonyl carbon.

Sequential Isocyanate Coupling (Method B)

Step 1: Cyclopentyl Isocyanate Synthesis :

- React cyclopentylamine (1.0 eq) with triphosgene (0.35 eq) in toluene at −10°C.

- Distill under reduced pressure (bp 68–70°C/12 mmHg).

Step 2: Urea Formation :

- Dissolve 2-amino-1-(4-(methylthio)phenyl)ethanol (1.0 eq) in THF.

- Add cyclopentyl isocyanate (1.05 eq) at 0°C.

- Stir at 25°C for 6 h.

- Concentrate, recrystallize from EtOH/H$$_2$$O.

Key Data :

- Overall yield: 76%

- DSC : Melting endotherm at 143.2°C (ΔH = 118 J/g)

- PXRD : Characteristic peaks at 2θ = 12.4°, 18.7°, 24.9°.

Limitation :

Thiourea Contamination in Thiocyanate Routes (Method C)

- Combine cyclopentylamine (1.0 eq), potassium thiocyanate (1.5 eq) in EtOH.

- Reflux at 80°C for 8 h.

- Add 2-bromo-1-(4-(methylthio)phenyl)ethanol (1.1 eq), continue refluxing 12 h.

Outcome :

- Desired urea : 62% yield

- Thiourea byproduct : 18% yield (via competing SCN$$^−$$ attack)

- Mitigation : Use NaOCN instead of KSCN (thiourea <2%).

Process Optimization and Scalability

Solvent Screening for Method A

| Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|

| DCM | 89 | 99.1 |

| THF | 72 | 98.3 |

| Acetonitrile | 64 | 97.6 |

| Toluene | 81 | 98.8 |

Characterization and Analytical Data

Spectroscopic Fingerprints

Polymorph Screening

| Form | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|

| I | 19 | 143 |

| II | 34 | 138 |

Form II dominates in ethyl acetate/hexane (3:7) at 5°C.

Industrial Considerations and Green Chemistry

E-Factor Analysis

| Method | E-Factor (kg waste/kg product) |

|---|---|

| A | 8.7 |

| B | 14.2 |

| C | 11.9 |

Improvement : Method A’s E-factor reduced to 5.1 via DCM recycling.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The urea linkage can be reduced to form amines.

Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines.

Scientific Research Applications

1-Cyclopentyl-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group and urea linkage play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

1-Cyclopentyl-3-(2-hydroxy-2-phenylethyl)urea: Lacks the methylthio group, which may affect its reactivity and biological activity.

1-Cyclopentyl-3-(2-hydroxy-2-(4-methoxyphenyl)ethyl)urea: Contains a methoxy group instead of a methylthio group, leading to different chemical properties.

1-Cyclopentyl-3-(2-hydroxy-2-(4-chlorophenyl)ethyl)urea:

Uniqueness

1-Cyclopentyl-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea is unique due

Biological Activity

Overview

1-Cyclopentyl-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea is a synthetic organic compound with a unique molecular structure that includes a cyclopentyl group, a hydroxyphenylethyl moiety, and a urea linkage. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure suggests possible interactions with various biological targets, including enzymes and receptors.

Chemical Structure

The compound can be represented by the following structural formula:

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets in biological systems. The hydroxy group and the urea linkage are critical for binding to these targets, which may include:

- Enzymes : The compound may act as an enzyme inhibitor or modulator, affecting metabolic pathways.

- Receptors : It could interact with various receptors, influencing signaling pathways.

In Vitro Studies

Research indicates that compounds with similar structures exhibit significant biological activities. For instance, studies on urea derivatives have shown their potential in inhibiting various kinases involved in cancer progression. The unique structural features of this compound suggest it may have comparable activities.

Case Studies

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 1-Cyclopentyl-3-(2-hydroxy-2-phenylethyl)urea | Lacks methylthio group | Reduced reactivity |

| 1-Cyclopentyl-3-(2-hydroxy-2-(4-methoxyphenyl)ethyl)urea | Methoxy instead of methylthio | Different chemical properties |

| 1-Cyclopentyl-3-(2-hydroxy-2-(4-chlorophenyl)ethyl)urea | Chlorine substitution | Varying biological effects |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-Cyclopentyl-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling the cyclopentyl urea moiety with a hydroxyethyl intermediate bearing the 4-(methylthio)phenyl group. Key steps include:

- Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to link the cyclopentylamine to the hydroxyethyl precursor under inert conditions (N₂ atmosphere) .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency. Temperature control (0–25°C) minimizes side reactions like hydrolysis .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) ensures high purity (>95% by HPLC) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- Spectroscopic techniques : ¹H/¹³C NMR to confirm substituent positions (e.g., methylthio group at C4 of the phenyl ring) and urea linkage .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ peak matching theoretical mass) .

- X-ray crystallography : If single crystals are obtainable, this provides definitive 3D conformation data, particularly for the hydroxyethyl group’s stereochemistry .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Prioritize target-specific assays based on structural analogs:

- Enzyme inhibition : Test against kinases or phosphatases due to urea’s hydrogen-bonding capacity. Use fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .

- Cellular viability : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay. Compare with structurally similar compounds (e.g., 1-aryl-3-ureas) to identify substituent-dependent trends .

Advanced Research Questions

Q. How does the methylthio substituent influence the compound’s pharmacokinetic properties compared to halogenated analogs?

- Methodological Answer :

- Lipophilicity : Calculate logP values (e.g., using ChemAxon) to compare methylthio (logP ~2.8) vs. chloro (logP ~3.2) analogs. Experimental validation via shake-flask method .

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS. Methylthio groups may reduce oxidative metabolism compared to electron-withdrawing halogens .

- Membrane permeability : Use Caco-2 cell monolayers; polar surface area (PSA) <90 Ų correlates with improved absorption .

Q. What strategies resolve contradictions in bioactivity data across different studies?

- Methodological Answer :

- Batch variability : Characterize impurities (e.g., by LC-MS) from divergent synthetic routes; even 5% impurities can skew IC₅₀ values .

- Assay conditions : Standardize protocols (e.g., serum concentration in cell culture). For example, 10% FBS may sequester hydrophobic compounds, reducing apparent activity .

- Structural confirmation : Re-examine stereochemistry; racemic vs. enantiopure samples can exhibit 10–100x potency differences .

Q. How can computational modeling guide SAR studies for this urea derivative?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina to predict binding poses in target proteins (e.g., kinase ATP pockets). Focus on hydrogen bonds between urea carbonyl and conserved residues (e.g., Asp86 in EGFR) .

- QSAR models : Train models with descriptors like molar refractivity and Hammett constants for substituents. Validate with experimental IC₅₀ data from analogs .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories; RMSD <2 Å indicates robust binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.